molecular formula C14H12N2O B181898 2-(phenoxymethyl)-1H-benzimidazole CAS No. 6637-29-2

2-(phenoxymethyl)-1H-benzimidazole

Cat. No.: B181898
CAS No.: 6637-29-2
M. Wt: 224.26 g/mol
InChI Key: XATKRQREMKIRLA-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)-1H-benzimidazole (CAS 6637-29-2) is a versatile benzimidazole derivative that serves as a privileged scaffold in medicinal chemistry research and the synthesis of novel bioactive compounds. Its core structure is analogous to purine, which allows it to interact readily with biopolymers, making it a highly valuable intermediate for developing therapeutic agents . This compound is primarily utilized as a key precursor in pharmacological research. It is a fundamental building block for synthesizing a range of derivatives with demonstrated biological activity. Studies have shown that when used as a starting material with o-phenylenediamine, it can be functionalized into hydrazide derivatives and further cyclized to create compounds containing oxadiazole rings . These synthesized molecules have shown significant anticonvulsant activity in in-vivo models, such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) screens, with some derivatives exhibiting a protective index better than standard drugs . Furthermore, research has highlighted the antimicrobial properties of its derivatives, which demonstrate potent activity against pathogens including Escherichia coli , Staphylococcus aureus , and the fungi Candida albicans . The benzimidazole nucleus is a recognized pharmacophore in various clinically important agents, underscoring the research value of this compound . The synthetic route to this compound typically involves the acidic condensation of o-phenylenediamine with phenoxyacetic acid . As a chemical reagent, it is supplied with a high purity of 99% . Intended Use This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (MSDS) must be consulted prior to handling.

Properties

IUPAC Name

2-(phenoxymethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATKRQREMKIRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40985004
Record name 2-(Phenoxymethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6637-29-2
Record name 6637-29-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Phenoxymethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phillips–Ladenburg Acid-Catalyzed Cyclization

The Phillips–Ladenburg method remains the cornerstone for synthesizing 2-(phenoxymethyl)-1H-benzimidazole. This approach involves the cyclocondensation of o-phenylenediamine with phenoxyacetic acid in the presence of concentrated hydrochloric acid (HCl) under reflux conditions. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon of phenoxyacetic acid, followed by dehydration to form the benzimidazole core.

Procedure :

  • Reactants : o-Phenylenediamine (1 equiv), phenoxyacetic acid (1 equiv).

  • Conditions : 4N HCl, reflux at 100–110°C for 12–24 hours.

  • Workup : Neutralization with NaOH, extraction with ethyl acetate, and recrystallization from ethanol/water.

  • Yield : 65–75%.

Mechanistic Insights :

  • Step 1 : Protonation of phenoxyacetic acid enhances electrophilicity at the carbonyl carbon.

  • Step 2 : Nucleophilic attack by the primary amine of o-phenylenediamine forms a Schiff base intermediate.

  • Step 3 : Intramolecular cyclization and dehydration yield the benzimidazole product.

Limitations :

  • Prolonged reaction times (12–24 hours).

  • Acidic conditions may degrade acid-sensitive functional groups.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular collisions and energy transfer. This method is particularly advantageous for high-throughput synthesis.

Procedure :

  • Reactants : o-Phenylenediamine (1 equiv), phenoxyacetic acid (1 equiv).

  • Conditions : Microwave irradiation (300–500 W), 120–140°C, 2.5–3.5 minutes.

  • Workup : Direct crystallization or column chromatography (silica gel, ethyl acetate/hexane).

  • Yield : 80–85%.

Advantages :

  • Time Efficiency : 3–5 minutes vs. 12–24 hours in traditional methods.

  • Reduced Side Products : Limited thermal degradation due to shorter exposure.

Comparative Data :

MethodTimeYield (%)Purity (%)
Traditional12–24 h65–7590–95
Microwave2.5–3.5 min80–8595–98

Solvent-Free and Green Chemistry Approaches

Mechanochemical Grinding

Mechanochemical synthesis eliminates solvents, reducing environmental impact and purification complexity.

Procedure :

  • Reactants : o-Phenylenediamine (1 equiv), phenoxyacetic acid (1 equiv).

  • Conditions : Ball milling (400–600 rpm, 30–60 minutes).

  • Workup : Washing with cold ethanol.

  • Yield : 70–75%.

Advantages :

  • Sustainability : No solvent waste.

  • Scalability : Suitable for industrial production.

Ionic Liquid-Catalyzed Reactions

Ionic liquids (e.g., [BMIM][BF₄]) serve as dual solvents and catalysts, enhancing reaction efficiency.

Procedure :

  • Reactants : o-Phenylenediamine (1 equiv), phenoxyacetic acid (1 equiv).

  • Conditions : [BMIM][BF₄] (10 mol%), 80°C, 2 hours.

  • Workup : Extraction with water, recovery of ionic liquid.

  • Yield : 85–90%.

N-Alkylation and Functionalization Strategies

Post-Synthetic Modification

This compound serves as a precursor for N-alkylated derivatives. Ethyl chloroacetate or alkyl halides are commonly used for introducing substituents.

Procedure :

  • Reactants : this compound (1 equiv), ethyl chloroacetate (1.2 equiv).

  • Conditions : K₂CO₃, DMF, 80°C, 6–8 hours.

  • Workup : Column chromatography (CH₂Cl₂/methanol).

  • Yield : 60–70%.

Applications :

  • Antimicrobial Agents : N-Alkylated derivatives show enhanced bioactivity against Staphylococcus aureus and Candida albicans.

Industrial-Scale Production

Continuous Flow Reactors

Flow chemistry enables precise control over reaction parameters, improving consistency and yield.

Procedure :

  • Reactants : o-Phenylenediamine, phenoxyacetic acid.

  • Conditions : HCl (4N), 100°C, residence time 10–15 minutes.

  • Workup : In-line neutralization and crystallization.

  • Yield : 85–90%.

Advantages :

  • Throughput : 1–5 kg/h capacity.

  • Cost-Effectiveness : Reduced labor and energy costs.

Analytical and Purification Techniques

Chromatographic Methods

  • HPLC : C18 column, methanol/water (70:30), UV detection at 254 nm.

  • TLC : Silica gel GF₂₅₄, ethyl acetate/hexane (1:1), Rf = 0.45.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 5.29 (s, 2H, OCH₂), 6.70–7.83 (m, 9H, aromatic).

  • FT-IR : 1240 cm⁻¹ (C–O), 1540 cm⁻¹ (C=N), 1645 cm⁻¹ (C=O) .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenoxymethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The phenoxymethyl group can be oxidized to form corresponding phenoxycarbonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Phenoxycarbonyl derivatives.

    Reduction: Amino-substituted benzimidazoles.

    Substitution: Alkylated or acylated benzimidazoles.

Scientific Research Applications

Overview of 2-(Phenoxymethyl)-1H-Benzimidazole Applications

This compound represents a versatile compound with promising applications across multiple scientific domains, demonstrating significant potential in biological and pharmaceutical research .

Biological Research

The compound exhibits remarkable potential in several critical biological research areas:

Antimicrobial Properties

  • Antibacterial Activity : Demonstrated effectiveness against various bacterial strains, including:
    • Streptococcus faecalis
    • Staphylococcus aureus
    • Methicillin-resistant Staphylococcus aureus

Antifungal Capabilities

  • Moderate activity observed against:
    • Candida albicans
    • Aspergillus niger

Pharmaceutical Potential

Therapeutic Targeting

  • Anticancer Research : Potential inhibition of specific cellular pathways involved in cancer progression
  • Anti-inflammatory Mechanisms : Promising compounds with potential COX-2 inhibition

Molecular Mechanism of Action

The compound's mechanism involves strategic molecular interactions:

  • Potential binding to enzymes or receptors
  • Disruption of cellular processes
  • Possible inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins

Pharmacological Activities

Benzimidazole derivatives, including this compound, demonstrate diverse therapeutic potentials:

  • Anticancer
  • Antiviral
  • Antibacterial
  • Antifungal
  • Anti-inflammatory
  • Antihistaminic
  • Antioxidant
  • Antihypertensive

Screening Techniques

Researchers have employed multiple evaluation methods:

  • 1H and 13C NMR spectroscopy
  • FTIR analysis
  • High-Resolution Mass Spectrometry (HRMS)
  • Molecular docking studies

Concentration-Dependent Studies

Typical screening concentrations include:

  • 1 μg/mL
  • 10 μg/mL
  • 100 μg/mL

Future Research Directions

Recommended Focus Areas :

  • Expanded screening against diverse microbial strains
  • Investigation of resistance mechanisms
  • Advanced molecular modeling
  • Comprehensive structure-activity relationship studies

Potential Limitations

  • Need for more extensive testing across varied species
  • Further exploration of resistant strain interactions

Mechanism of Action

The mechanism of action of 2-(phenoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial enzymes, inhibiting their function and leading to cell death. In anticancer research, it interferes with cellular pathways involved in cell proliferation and survival, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The biological activity of benzimidazole derivatives is highly dependent on substituents at the 1- and 2-positions. Below is a comparative analysis with structurally related analogs:

Compound Substituents Key Biological Activity Potency (MIC/MBC/IC$ _{50} $) Reference
2-(Phenoxymethyl)-1H-benzimidazole 2-(Phenoxymethyl) Broad-spectrum antimicrobial, anticonvulsant MIC: 1 µg/mL (Mycobacterium tuberculosis)
2b (Morpholine derivative) 2-(4-Methoxyphenyl), morpholine Antibacterial (Pseudomonas aeruginosa) MIC$ _{50} $: 0.0156 µg/mL
25g (Acetohydrazide derivative) 2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide Anticonvulsant More potent than phenytoin
2-(4-Bromophenyl)-1H-benzimidazole 2-(4-Bromophenyl) Antifungal, antibacterial Yield: 88%; Activity comparable to ampicillin
2-(2-Chlorophenoxy)methyl derivative 2-(2-Chlorophenoxymethyl) Antimicrobial (structural analog) N/A
1-Methyl-2-ethoxycarbonyl derivatives 2-Ethoxycarbonyl Antiprotozoal (Giardia, Trichomonas) MBC: 0.5–4 µg/mL

Key Observations:

  • Substituent Effects: Electron-donating groups (e.g., methoxy in 2b) enhance antibacterial activity against Gram-negative bacteria like Pseudomonas aeruginosa . Bulky groups (e.g., phenoxymethyl in the target compound) improve antifungal activity against Candida albicans, likely due to enhanced membrane interaction . Halogenated analogs (e.g., 4-bromo or 2-chloro derivatives) exhibit strong antibacterial activity but may suffer from cytotoxicity .
  • Positional Sensitivity :
    • Anticonvulsant activity is maximized in acetohydrazide derivatives (e.g., 25g ) due to increased hydrogen-bonding capacity with neuronal targets .
    • Antiprotozoal activity is highest in 2-ethoxycarbonyl derivatives, suggesting a role for ester groups in parasite enzyme inhibition .

Pharmacological Activity Comparisons

  • Antimicrobial Activity: The target compound shows broad-spectrum activity against Mycobacterium tuberculosis (MIC: 1 µg/mL), outperforming standard antitubercular drugs in preliminary screens . In contrast, morpholine-containing derivatives (e.g., 2b) are specialized for Pseudomonas aeruginosa, with 16-fold greater potency than reference drugs .

Biological Activity

2-(Phenoxymethyl)-1H-benzimidazole is a compound belonging to the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and antifungal properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core with a phenoxymethyl substituent. This unique arrangement contributes to its biological activity by enhancing lipophilicity and potentially improving membrane permeability.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of benzimidazole can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2gStreptococcus faecalis8 µg/mL
2gStaphylococcus aureus4 µg/mL
2gMethicillin-resistant S. aureus4 µg/mL

These findings indicate that the compound has comparable efficacy to standard antibiotics like amikacin, making it a promising candidate for further development in antimicrobial therapies .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. For instance, a study reported that certain derivatives exhibited potent activity against the MDA-MB-231 breast cancer cell line.

Case Study: Antiproliferative Effects

In one study, compounds derived from benzimidazole were tested for their ability to inhibit cell proliferation. The most effective derivative demonstrated an IC50 value indicating significant cytotoxicity against cancer cells:

  • IC50 Value : 16.38 µM against MDA-MB-231 cells.

This highlights the potential of benzimidazole derivatives in cancer treatment, particularly in targeting aggressive cancer types .

Antifungal Activity

The antifungal properties of this compound have also been investigated. Research indicates that certain derivatives show notable activity against common fungal pathogens such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of this compound Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
1bCandida albicans64 µg/mL
1cAspergillus niger64 µg/mL

These results suggest that the compound could serve as a basis for developing new antifungal agents .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. This may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
  • Disruption of Membrane Integrity : By altering membrane permeability, it can lead to cellular dysfunction in pathogens.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Q & A

Q. What are the common synthetic routes for preparing 2-(phenoxymethyl)-1H-benzimidazole, and how are reaction conditions optimized?

Methodological Answer: The synthesis of this compound derivatives typically involves cyclization of o-phenylenediamine derivatives with aldehydes or ketones under acidic or catalytic conditions. Key strategies include:

  • Catalytic Cyclization : FeCl₃/SiO₂ nanocatalysts enable efficient synthesis under mild conditions (75°C, 4% FeCl₃·6H₂O relative to SiO₂), achieving high yields with recyclable catalysts .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2–6 hours) and improves yields (85–95%) by enhancing reaction kinetics .
  • One-Pot Solvent-Free Methods : Using trifluoroacetic acid as an organocatalyst, yields up to 95% are achieved without solvent, minimizing environmental impact .

Q. Table 1: Comparative Synthesis Methods

MethodCatalyst/ConditionsYield (%)Key AdvantageReference
FeCl₃/SiO₂ catalysis75°C, 4% FeCl₃·6H₂O85–90Recyclable, mild conditions
Microwave-assistedEthanol/water, NaOH90–95Rapid reaction time
Solvent-free one-potTrifluoroacetic acid, 80°C87–95Eco-friendly, high purity

Q. How can researchers confirm the structural integrity and purity of synthesized this compound derivatives?

Methodological Answer: Structural validation requires a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Aromatic proton signals (δ 7.3–8.1 ppm) and imidazole NH (δ 10.2–10.5 ppm) confirm the benzimidazole core .
  • LCMS : Molecular ion peaks (e.g., m/z 288.21 for brominated derivatives) verify molecular weight .
  • Elemental Analysis : Agreement between calculated and observed C/H/N content (±0.3%) ensures purity .
  • Melting Points : Sharp melting ranges (e.g., 250–252°C for 3f) indicate compound homogeneity .

Q. Table 2: Representative Characterization Data

Compound¹H NMR (δ, ppm)LCMS (m/z)Melting Point (°C)Reference
3a (2-phenyl derivative)7.3–8.1 (Ar-H), 10.24195.12208–210
3f (Br-substituted)7.4–7.8 (Ar-H), 10.51288.21250–252

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data among this compound derivatives?

Methodological Answer: Contradictions in bioactivity often arise from substituent effects or assay variability. To address this:

  • Structure-Activity Relationship (SAR) Studies : Compare derivatives with varying substituents (e.g., 9a–9e in ). For example, fluorinated or brominated aryl groups (9b, 9c) enhance anti-inflammatory activity due to increased electronegativity .
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values) to rule out false positives .
  • Molecular Docking : Simulate binding interactions (e.g., with cyclooxygenase-2 for anti-inflammatory activity) to rationalize experimental data .

Q. How can computational methods aid in designing novel this compound derivatives with enhanced pharmacological properties?

Methodological Answer: Computational tools streamline drug design by:

  • Docking Simulations : Identifying binding poses (e.g., 9c binding to COX-2 active sites in ).
  • QSAR Modeling : Correlating electronic parameters (e.g., Hammett constants) with bioactivity. For instance, electron-withdrawing groups (NO₂, Br) improve radical scavenging activity .
  • ADMET Prediction : Screening for pharmacokinetic properties (e.g., logP < 5 ensures blood-brain barrier permeability) .

Q. Table 3: Key Computational Findings

ToolApplication ExampleOutcomeReference
AutoDock VinaDocking of 9c with COX-2Strong hydrogen bonding (ΔG = -9.2 kcal/mol)
Gaussian 09QSAR for antioxidant activityR² = 0.89 for meta-substituted derivatives

Q. What advanced spectroscopic techniques address ambiguities in characterizing complex benzimidazole derivatives?

Methodological Answer: For ambiguous cases:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing ortho/meta substituents) .
  • X-ray Crystallography : Determine absolute configuration, as shown for MBMPBI (triclinic system, P1 space group) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., C₁₃H₉N₂BrO requires m/z 288.21) .

Q. How do reaction conditions influence regioselectivity in benzimidazole synthesis?

Methodological Answer: Regioselectivity is controlled by:

  • Catalyst Choice : FeCl₃/SiO₂ favors 1,2-disubstitution, while HCl gas promotes 1,3-products .
  • Solvent Polarity : Polar solvents (DMF, ethanol) stabilize intermediates for meta-substitution .
  • Temperature : Higher temperatures (80–100°C) reduce kinetic control, favoring thermodynamically stable isomers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(phenoxymethyl)-1H-benzimidazole
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2-(phenoxymethyl)-1H-benzimidazole

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